7-Iodoquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazolinone family. Its molecular formula is , and it has a molecular weight of approximately 288.042 g/mol. This compound is recognized for its various biological activities and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
7-Iodoquinazoline-2,4(1H,3H)-dione is classified as a quinazolinone derivative. Quinazolinones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of iodine in this compound may enhance its biological activity compared to its non-iodinated counterparts.
The synthesis of 7-Iodoquinazoline-2,4(1H,3H)-dione typically involves the iodination of quinazoline derivatives. One common method includes the reaction of 2-amino-4(3H)-quinazolone with iodine in the presence of an oxidizing agent. The reaction conditions may vary based on the desired yield and purity of the product.
The synthesis can be performed under mild conditions, often using solvents such as dimethylformamide or acetonitrile. The reaction mechanism generally involves electrophilic substitution where iodine replaces a hydrogen atom on the quinazoline ring. Purification methods such as recrystallization or chromatography are employed to isolate the final product .
The molecular structure of 7-Iodoquinazoline-2,4(1H,3H)-dione features a quinazoline ring system with an iodine atom substituted at the seventh position. The compound contains two carbonyl groups located at positions 2 and 4 of the ring.
The structural formula can be represented as follows:
7-Iodoquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions typical for quinazolinones:
The reactivity of this compound is influenced by the electron-withdrawing nature of the iodine substituent, which can stabilize certain reaction intermediates and facilitate further transformations .
The mechanism of action for 7-Iodoquinazoline-2,4(1H,3H)-dione is primarily linked to its interaction with biological targets. It may function as an enzyme inhibitor or modulator due to its structural similarity to natural substrates.
Research indicates that derivatives of quinazolinones often exhibit inhibition against various kinases and other enzymes involved in cellular signaling pathways. This suggests potential applications in cancer therapy and other diseases where these pathways are dysregulated .
The chemical properties include stability under standard laboratory conditions but may require specific storage conditions (e.g., refrigeration) to maintain integrity over time.
7-Iodoquinazoline-2,4(1H,3H)-dione is utilized in various scientific fields:
This compound exemplifies the versatility of quinazolinone derivatives in both research and practical applications across multiple disciplines .
The quinazoline-2,4(1H,3H)-dione core is typically synthesized through acid-mediated cyclocondensation. Anthranilic acid derivatives serve as primary precursors, reacting with urea or phosgene alternatives under high-temperature conditions (160–180°C). For 7-iodo derivatives, 5-iodoanthranilic acid is first prepared via electrophilic iodination of anthranilic acid using iodine monochloride in acetic acid . Subsequent N-alkylation with allyl or benzyl bromides precedes cyclization with urea, achieving scaffold formation in yields of 65–78% [9]. Alternative routes employ carbonyl diimidazole (CDI) as a cyclizing agent, facilitating ring closure at milder temperatures (80–100°C) and improving regioselectivity for 6,7-disubstituted variants [2] [9].
Table 1: Cyclocondensation Methods for Quinazoline-2,4(1H,3H)-dione Core
Precursor | Cyclizing Agent | Temperature (°C) | Yield (%) | Regioselectivity | |
---|---|---|---|---|---|
5-Iodoanthranilic acid | Urea | 160–180 | 65–78 | Moderate | |
Methyl 2-amino-5-iodobenzoate | CDI | 80–100 | 82–90 | High | |
2-Amino-5-iodobenzonitrile | CO₂/[Hmim]OH/SiO₂ | 70–90 | 85–92 | High | [1] [5] |
Position-specific iodination is achieved through two primary strategies: direct electrophilic substitution and directed ortho-metalation (DoM). Electrophilic iodination using I₂/KIO₃ in sulfuric acid selectively targets the C7 position of unsubstituted quinazoline-2,4(1H,3H)-dione, exploiting the electron-rich para-position relative to the nitrogen atom [9]. For C6 iodination, DoM proves superior: lithiation at C6 is directed by the adjacent carbonyl group using n-butyllithium, followed by quenching with iodine to deliver 6-iodo derivatives in >85% yield [9] [10]. Halogen exchange reactions (e.g., Sandmeyer-type) are less effective due to reduced stability of diazonium intermediates. The iodine atom's size enhances ortho-directing effects, facilitating further cross-coupling reactions [4].
Table 2: Iodination Approaches for Quinazoline-2,4(1H,3H)-dione
Method | Position | Key Reagents | Yield (%) | Limitations | |
---|---|---|---|---|---|
Electrophilic Aromatic Substitution | C7 | I₂/KIO₃, H₂SO₄ | 70–75 | Over-iodination at C5/C7 | |
Directed ortho-Metalation | C6 | n-BuLi, I₂, −78°C | 85–93 | Sensitivity to moisture | |
Halex Exchange | C8 | CuI, NMP, 200°C | 40–55 | Low regiocontrol, side products | [4] [8] |
The NH groups at N1 and N3 of 7-iodoquinazoline-2,4(1H,3H)-dione serve as handles for diversification. N-Alkylation proceeds selectively at N1 using K₂CO₃ as a base and alkyl halides (e.g., ethyl chloroacetate) in DMF, yielding N1-alkylated products (75–88%) without affecting the iodine substituent [1] . For C-C bond formation, palladium-catalyzed cross-coupling leverages the C7-iodo group:
Advanced catalysts address limitations in CO₂ utilization and cross-coupling efficiency:
Table 3: Catalytic Systems for Quinazoline-2,4(1H,3H)-dione Synthesis
Catalyst | Reaction Type | Conditions | Yield (%) | Reusability (Cycles) | |
---|---|---|---|---|---|
[Hmim]OH/SiO₂ | CO₂ Cyclization | 70°C, 1 atm CO₂, 3 h | 92 | 10 (87% retention) | [1] |
DFNS/ZnTiO₃ | One-Pot Cyclocarbonylation | 70°C, DMF, 3 h | 92 | 10 (87% retention) | [5] |
Pd(PPh₃)₄/CuI | Sonogashira Coupling | 80°C, Et₃N, 12 h | 88 | Not applicable | [4] |
Cu(I)Br | N3-Alkyne-Azide Cycloaddition | RT, 24 h | 95 | Limited | [2] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1